1-Fluoro-3-(1-methanesulfonylethenyl)benzene
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Overview
Description
1-Fluoro-3-(1-methanesulfonylethenyl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to the benzene ring and a methanesulfonylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(1-methanesulfonylethenyl)benzene typically involves the introduction of the fluorine atom and the methanesulfonylethenyl group onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methanesulfonylethenyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(1-methanesulfonylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Amino or thiol-substituted benzene derivatives
Scientific Research Applications
1-Fluoro-3-(1-methanesulfonylethenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-methanesulfonylethenyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methanesulfonylethenyl group can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-methylbenzene: Similar in structure but lacks the methanesulfonylethenyl group.
1-Fluoro-3-ethenylbenzene: Similar in structure but lacks the methanesulfonyl group.
Uniqueness
1-Fluoro-3-(1-methanesulfonylethenyl)benzene is unique due to the presence of both the fluorine atom and the methanesulfonylethenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FO2S |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-fluoro-3-(1-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C9H9FO2S/c1-7(13(2,11)12)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |
InChI Key |
AIGDLIJUZSUBSB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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